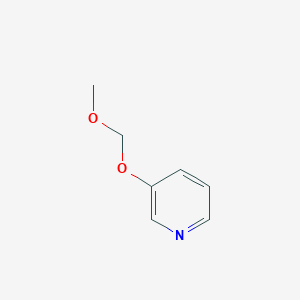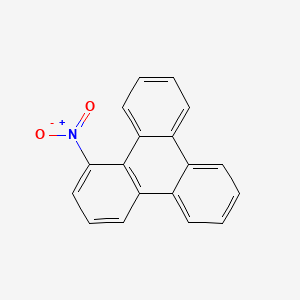![molecular formula C12H8N2O3S B3057558 3-Hydroxy-6-phenyl-1H-thieno[3,2-d]pyrimidine-2,4-dione CAS No. 824983-82-6](/img/no-structure.png)
3-Hydroxy-6-phenyl-1H-thieno[3,2-d]pyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-6-phenyl-1H-thieno[3,2-d]pyrimidine-2,4-dione, also known as GW-501516, is a synthetic drug that was initially developed as a treatment for metabolic and cardiovascular diseases. However, it has gained popularity among athletes and bodybuilders as a performance-enhancing drug due to its ability to increase endurance and promote fat burning.
Mechanism of Action
The mechanism of action of 3-Hydroxy-6-phenyl-1H-thieno[3,2-d]pyrimidine-2,4-dione involves the activation of PPARδ, which leads to the upregulation of genes involved in fatty acid oxidation and mitochondrial biogenesis. This results in increased energy production and improved endurance during physical activity. Additionally, it has been shown to reduce inflammation and oxidative stress, which may contribute to its cardioprotective effects.
Biochemical and Physiological Effects:
3-Hydroxy-6-phenyl-1H-thieno[3,2-d]pyrimidine-2,4-dione has been shown to have several biochemical and physiological effects, including increased fatty acid oxidation, improved glucose uptake, and reduced inflammation and oxidative stress. It has also been demonstrated to improve exercise endurance and reduce muscle damage in animal models. However, the long-term effects of 3-Hydroxy-6-phenyl-1H-thieno[3,2-d]pyrimidine-2,4-dione on human health are not well understood, and further research is needed to assess its safety and efficacy.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-Hydroxy-6-phenyl-1H-thieno[3,2-d]pyrimidine-2,4-dione for lab experiments is its ability to activate PPARδ, which makes it a useful tool for studying the regulation of lipid metabolism and glucose homeostasis. However, its potential side effects and limited availability may pose challenges for its use in research.
Future Directions
There are several future directions for the research on 3-Hydroxy-6-phenyl-1H-thieno[3,2-d]pyrimidine-2,4-dione, including the investigation of its potential therapeutic applications in metabolic and cardiovascular diseases, the assessment of its safety and efficacy in human trials, and the development of novel PPARδ agonists with improved selectivity and potency. Additionally, further research is needed to understand the molecular mechanisms underlying its effects on exercise endurance and muscle damage.
Synthesis Methods
The synthesis of 3-Hydroxy-6-phenyl-1H-thieno[3,2-d]pyrimidine-2,4-dione involves several steps, including the reaction of 2,4-dichlorothieno[3,2-d]pyrimidine with phenylmagnesium bromide, followed by the reaction of the resulting intermediate with hydroxylamine hydrochloride and sodium acetate. The final product is obtained through a series of purification steps, such as recrystallization and column chromatography.
Scientific Research Applications
3-Hydroxy-6-phenyl-1H-thieno[3,2-d]pyrimidine-2,4-dione has been extensively studied for its potential therapeutic applications in metabolic and cardiovascular diseases, such as obesity, diabetes, and dyslipidemia. It has been shown to activate the peroxisome proliferator-activated receptor delta (PPARδ), which plays a crucial role in the regulation of lipid metabolism, glucose homeostasis, and inflammation. In addition, it has been demonstrated to improve exercise endurance and reduce muscle damage in animal models.
properties
CAS RN |
824983-82-6 |
|---|---|
Product Name |
3-Hydroxy-6-phenyl-1H-thieno[3,2-d]pyrimidine-2,4-dione |
Molecular Formula |
C12H8N2O3S |
Molecular Weight |
260.27 g/mol |
IUPAC Name |
3-hydroxy-6-phenyl-1H-thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C12H8N2O3S/c15-11-10-8(13-12(16)14(11)17)6-9(18-10)7-4-2-1-3-5-7/h1-6,17H,(H,13,16) |
InChI Key |
AUGRTFPCHUPOTH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC3=C(S2)C(=O)N(C(=O)N3)O |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(S2)C(=O)N(C(=O)N3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[(1,3-dioxoinden-2-ylidene)amino]pyridine-4-carboxamide](/img/structure/B3057478.png)


![1-[(2R,6S)-2,6-Dimethylpiperazin-1-yl]ethan-1-one](/img/structure/B3057486.png)


![3-Oxa-1-azaspiro[4.5]decan-2-one](/img/structure/B3057491.png)




